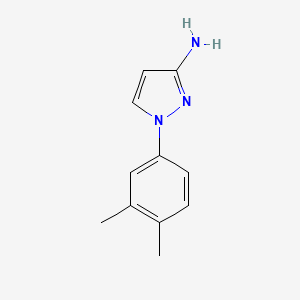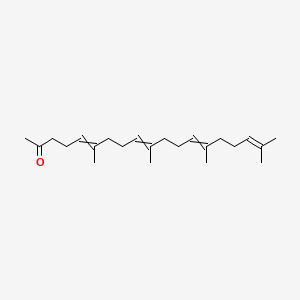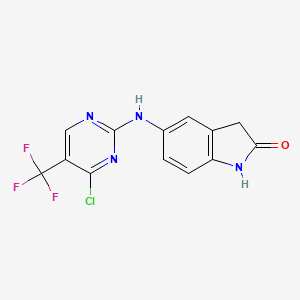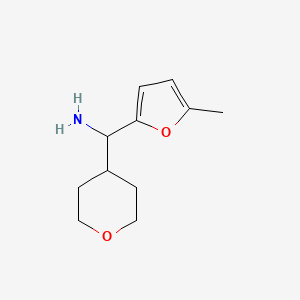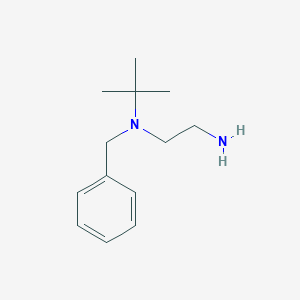
N'-benzyl-N'-tert-butylethane-1,2-diamine
Vue d'ensemble
Description
N’-benzyl-N’-tert-butylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of a benzyl group and a tert-butyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-benzyl-N’-tert-butylethane-1,2-diamine can be synthesized through the condensation of tert-butylamine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C6H5CH2Cl+(CH3)3CNH2→C6H5CH2NHC(CH3)3+HCl
Industrial Production Methods
In industrial settings, the synthesis of N’-benzyl-N’-tert-butylethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-benzyl-N’-tert-butylethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamines and nitrones.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxylamines and nitrones.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N’-benzyl-N’-tert-butylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-benzyl-N’-tert-butylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-tert-butylamine: Similar structure but lacks the ethane-1,2-diamine backbone.
N,N’-di-tert-butylethylenediamine: Contains two tert-butyl groups but no benzyl group.
Uniqueness
N’-benzyl-N’-tert-butylethane-1,2-diamine is unique due to the presence of both benzyl and tert-butyl groups attached to the ethane-1,2-diamine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61694-83-5 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
N'-benzyl-N'-tert-butylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-13(2,3)15(10-9-14)11-12-7-5-4-6-8-12/h4-8H,9-11,14H2,1-3H3 |
Clé InChI |
QLLOSKPKUMWQLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CCN)CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
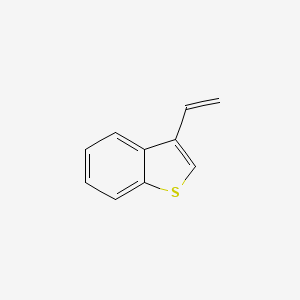
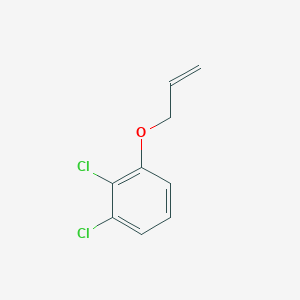
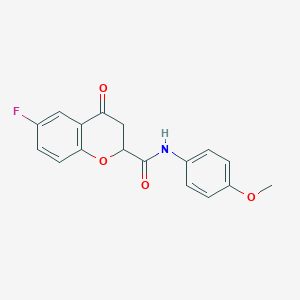
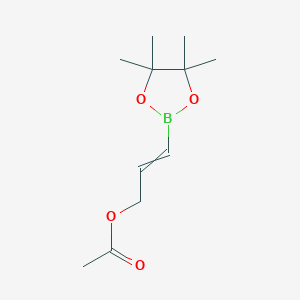
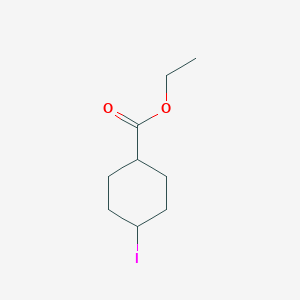
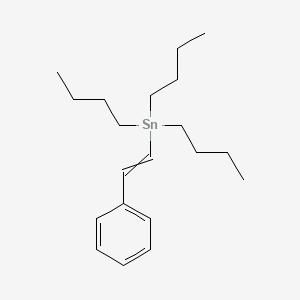
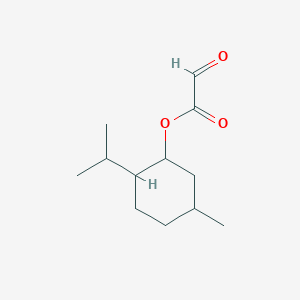
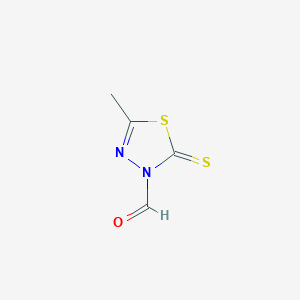
![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)
